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Introduction
Fostriecin (also known as CI-920) is a natural product isolated from Streptomyces pulveraceus

that demonstrated promising antitumor activity in preclinical studies.[1][2] Initially investigated

as a topoisomerase II inhibitor, its primary mechanism of action was later identified as the

potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4

(PP4).[3][4][5] This inhibition disrupts the G2/M cell cycle checkpoint, leading to premature

mitotic entry and apoptosis in cancer cells.[6] Despite its potential, the clinical development of

fostriecin was halted during Phase I trials due to issues with drug supply and stability,

preventing the determination of the maximum tolerated dose (MTD).[1][3][7] This technical

guide provides an in-depth overview of the early clinical trials of fostriecin, summarizing the

available quantitative data, detailing experimental protocols, and visualizing key pathways and

workflows.

Mechanism of Action: Targeting Protein
Phosphatase 2A
Fostriecin's primary antitumor effect stems from its potent inhibition of the serine/threonine

phosphatase PP2A.[4] PP2A plays a crucial role in cell cycle regulation by dephosphorylating

and activating key proteins, including the Cdc25C phosphatase. Activated Cdc25C, in turn,

dephosphorylates and activates the Cyclin B1/CDK1 complex, a critical regulator of mitotic
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entry. By inhibiting PP2A, fostriecin prevents the activation of Cdc25C, leading to an

accumulation of the inactive, phosphorylated form of the Cyclin B1/CDK1 complex. This arrests

the cell cycle in the G2 phase and ultimately triggers apoptosis.[6]
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Fostriecin's disruption of the G2/M checkpoint.

Preclinical In Vitro Efficacy
The antitumor activity of fostriecin was evaluated in vitro using a human tumor cloning assay.

A response was defined as a greater than 50% decrease in tumor colony-forming units

(TCFUs). The results demonstrated notable activity against a range of solid tumors.[8]

Tumor Type
Response Rate (1.0
mcg/ml, 1-hr exposure)

Number of Specimens
Responding / Total Tested

Ovarian Cancer 33% 5 / 15

Breast Cancer 42% 5 / 12

Lung Cancer 36% 4 / 11

Overall 35% 15 / 43

Data from Scheithauer et al.,

1986.[8]
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Fostriecin is a potent inhibitor of PP2A and a significantly weaker inhibitor of Protein

Phosphatase 1 (PP1).[4][6]

Enzyme Target IC50 Concentration

Protein Phosphatase 2A (PP2A) 3.2 nM - 40 nM

Protein Phosphatase 1 (PP1) 4 µM - 131 µM

Topoisomerase II 40 µM[9]

Phase I Clinical Trial
A Phase I clinical trial of fostriecin was conducted to determine the maximum tolerated dose

(MTD), toxicity profile, and pharmacokinetics.[3][7]

Experimental Protocol
Study Design: This was a Phase I, open-label, dose-escalation study.[3][10]

Patient Population: The study enrolled 46 patients with advanced solid tumors for whom

standard therapy was no longer effective.[3][7]

Treatment Regimen: Fostriecin was administered as a daily intravenous bolus infusion for five

consecutive days.[3][7] The dose was escalated in cohorts of patients, starting at 2 mg/m² and

increasing to 47 mg/m².[3]

Toxicity and Response Evaluation: Toxicity was graded according to the National Cancer

Institute Common Toxicity Criteria. Tumor response was assessed using standard imaging

criteria.

Generalized workflow of the Fostriecin Phase I trial.

Results
Dose-Limiting Toxicities (DLTs): The dose-limiting toxicities observed during the trial included:

Elevation of creatinine[3][7]
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Elevation of bilirubin[3][7]

Elevation of hepatic transaminases[3][7]

Nausea and vomiting[10]

Anorexia[3][7]

Lethargy[3][7]

Hypotension[3][7]

Pharmacokinetics:

The pharmacokinetic profile of fostriecin was consistent with a two-compartment model.[3]

[7]

A significant relationship was observed between the administered dose and drug clearance;

however, the predictive value of this model was low (r² = 0.168).[3][7]

No significant differences in pharmacokinetic parameters were noted with repeated dosing

within the same cycle.[3][7]

The mean plasma half-life was reported as 0.36 hours (initial) and 1.51 hours (terminal).[10]

Antitumor Activity:

No objective tumor responses were observed in the 46 treated patients.[3][7]

However, 16 patients experienced stable disease, with a median duration of 2.6 months.[3]

[7]

Trial Termination: The Phase I study was closed before the MTD was reached due to problems

with the supply and stability of the fostriecin formulation provided by the National Cancer

Institute.[3][7]

Stability of Fostriecin
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The clinical development of fostriecin was significantly hampered by its instability. The

compound is sensitive to both acidic (pH < 5.5) and basic (pH > 7.5) conditions.[1] These

stability issues ultimately led to the discontinuation of the Phase I clinical trials.[1]

Conclusion
The early clinical trials of fostriecin, while incomplete, provided valuable insights into its safety

profile, pharmacokinetics, and mechanism of action in humans. The observed dose-limiting

toxicities were primarily metabolic and gastrointestinal in nature. Although no objective

responses were seen, the finding of stable disease in a subset of patients suggested some

level of antitumor activity. The primary obstacle to further clinical development was not safety,

but rather issues with drug supply and stability. The potent and selective inhibition of PP2A by

fostriecin remains a compelling therapeutic strategy, and the development of more stable

analogs could potentially overcome the challenges that halted its initial clinical investigation.[3]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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